2-(Methylthio)oxazole

Description

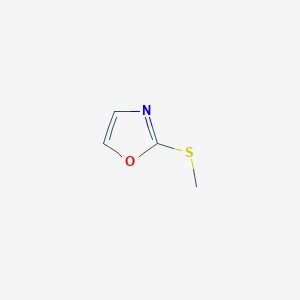

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXLLHKDRNMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448675 | |

| Record name | Oxazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201017-90-5 | |

| Record name | Oxazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)oxazole (CAS No: 201017-90-5), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry.[1] This document consolidates available information on its chemical and physical properties, synthesis, spectroscopic characterization, potential applications in drug development, and essential safety and handling protocols. While 2-(Methylthio)oxazole is recognized as a valuable research chemical, this guide also highlights areas where experimental data is currently limited, offering insights into potential research directions.[1]

Introduction to 2-(Methylthio)oxazole

2-(Methylthio)oxazole belongs to the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methylthio group at the 2-position of the oxazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(Methylthio)oxazole is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 201017-90-5 | [1][2][3] |

| Molecular Formula | C₄H₅NOS | [1][2][3] |

| Molecular Weight | 115.15 g/mol | [1][2][3] |

| Appearance | Not available (NA) | [1] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| SMILES Code | CSC1=NC=CO1 | [3] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-(Methylthio)oxazole is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds. A common strategy for the synthesis of 2-thioether substituted heterocycles involves the alkylation of the corresponding thiol precursor.

Proposed Synthesis from 2-Mercaptooxazole

A likely synthetic pathway to 2-(Methylthio)oxazole involves the S-methylation of 2-mercaptooxazole. This reaction is analogous to the well-documented synthesis of 2-(methylthio)benzoxazole from 2-mercaptobenzoxazole.[4]

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylthio)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct, detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and analogous transformations, outlines a robust and logical pathway for its preparation and rigorous structural confirmation. The proposed synthetic strategy leverages the nucleophilic character of the sulfur atom in a 2-mercaptooxazole precursor for methylation. The characterization section details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) based on data from closely related analogs, providing a reliable framework for researchers to confirm the identity and purity of the synthesized compound. This guide is designed to be a practical resource, offering both the "how" and the "why" behind the proposed methodologies, thereby empowering researchers to confidently synthesize and characterize 2-(Methylthio)oxazole.

Introduction: The Significance of the 2-(Alkylthio)oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The introduction of a methylthio group at the 2-position of the oxazole ring creates a unique molecular entity with potential for further functionalization and modulation of biological activity. The sulfur atom can be oxidized to sulfoxides and sulfones, expanding the chemical space and influencing properties such as solubility and hydrogen bonding capacity. Furthermore, the 2-(methylthio) group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse substituents at this position.

This guide will focus on a practical and accessible synthetic route to 2-(Methylthio)oxazole and the analytical techniques required for its unambiguous characterization.

Synthetic Pathway: A Logic-Driven Approach

The most logical and widely applicable method for the synthesis of 2-(alkylthio) substituted heterocycles is the S-alkylation of the corresponding thiol precursor. In the case of 2-(Methylthio)oxazole, this involves the methylation of 2-mercaptooxazole. This two-step approach, starting from a readily accessible precursor, offers a high degree of control and predictability.

Synthesis of the Precursor: 2-Mercaptooxazole

While 2-mercaptobenzoxazole is commercially available, the non-fused 2-mercaptooxazole may require de novo synthesis. A plausible and effective route involves the cyclocondensation of an α-hydroxyketone or its equivalent with a source of thiocyanate.

Proposed Reaction Scheme for 2-Mercaptooxazole Synthesis:

Caption: Proposed synthesis of 2-mercaptooxazole.

Experimental Protocol (Predicted):

-

Reaction Setup: To a solution of an appropriate α-hydroxyketone (e.g., 2-hydroxyacetaldehyde dimer) in a suitable solvent such as ethanol, add an equimolar amount of potassium thiocyanate.

-

Acidification: Acidify the mixture with a mineral acid (e.g., HCl) to facilitate the reaction and subsequent cyclization.

-

Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it. The product may precipitate or require extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

α-Hydroxyketone: This reactant provides the C4-C5-O backbone of the oxazole ring.

-

Potassium Thiocyanate: This serves as the source for the C2, N, and S atoms.

-

Acidic Conditions: The acid protonates the hydroxyl group of the α-hydroxyketone, making it a better leaving group, and also facilitates the cyclization process.

Methylation of 2-Mercaptooxazole to Yield 2-(Methylthio)oxazole

Drawing a direct analogy from the synthesis of 2-(methylthio)benzoxazole, the methylation of 2-mercaptooxazole is predicted to proceed efficiently via an S-alkylation reaction.[1] The thione tautomer of 2-mercaptooxazole is deprotonated with a suitable base to form a highly nucleophilic thiolate, which then readily attacks an electrophilic methyl source like methyl iodide.

Reaction Scheme for 2-(Methylthio)oxazole Synthesis:

Caption: Proposed S-alkylation for 2-(Methylthio)oxazole synthesis.

Detailed Experimental Protocol (Predicted):

-

Deprotonation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend 2-mercaptooxazole in a suitable anhydrous solvent like tetrahydrofuran (THF) or methanol. Add a slight excess of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise at 0 °C. The use of NaH will result in the evolution of hydrogen gas. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the thiolate.

-

Methylation: To the resulting solution/suspension of the thiolate, add a slight excess of methyl iodide dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-(Methylthio)oxazole.

Self-Validating System and Rationale:

-

Inert Atmosphere: Prevents the reaction of the strong base with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Essential for the successful use of reactive bases like NaH.

-

Stepwise Addition at Low Temperature: Controls the exothermicity of the deprotonation and methylation steps.

-

TLC Monitoring: Provides a reliable method to track the progress of the reaction and ensure its completion.

-

Chromatographic Purification: Ensures the removal of unreacted starting materials, by-products, and residual reagents, leading to a highly pure final product.

Characterization: Spectroscopic Confirmation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 2.6 | Singlet | -S-CH₃ |

| ~ 7.1 | Singlet | Oxazole C5-H |

| ~ 7.7 | Singlet | Oxazole C4-H |

Rationale for Predicted Shifts:

-

The methyl protons of the methylthio group are expected to appear as a sharp singlet in the upfield region, typically around 2.5-2.7 ppm.

-

The protons on the oxazole ring are in a distinct electronic environment and are expected to appear as singlets (assuming no significant long-range coupling) in the aromatic region. The C4-H is generally downfield compared to the C5-H in oxazoles.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | -S-C H₃ |

| ~ 125 | Oxazole C 5 |

| ~ 138 | Oxazole C 4 |

| ~ 165 | Oxazole C 2 |

Rationale for Predicted Shifts:

-

The carbon of the methyl group will be significantly upfield.

-

The C2 carbon, being attached to both a nitrogen and a sulfur atom, will be the most downfield of the ring carbons.

-

The C4 and C5 carbons will appear in the aromatic region, with their precise shifts influenced by the heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100-3150 | C-H stretching (oxazole ring) |

| ~ 2920-3000 | C-H stretching (methyl group) |

| ~ 1600-1650 | C=N stretching (oxazole ring) |

| ~ 1500-1580 | C=C stretching (oxazole ring) |

| ~ 1050-1150 | C-O-C stretching (oxazole ring) |

| ~ 650-700 | C-S stretching |

Key Diagnostic Peaks: The presence of the C=N and C=C stretching bands confirms the heterocyclic aromatic system. The C-S stretching vibration is also a key indicator, although it can be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Assignment |

| ~ 115 | [M]⁺ (Molecular Ion) |

| ~ 100 | [M - CH₃]⁺ |

| ~ 70 | [M - SCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecular ion. For C₄H₅NOS, the calculated exact mass would be compared to the experimentally determined value to provide unambiguous confirmation of the molecular formula.

Conclusion

This technical guide has outlined a well-reasoned and practical approach for the synthesis and characterization of 2-(Methylthio)oxazole. By leveraging established synthetic methodologies for related heterocyclic systems, a reliable protocol for the S-alkylation of 2-mercaptooxazole has been proposed. The detailed characterization section, with predicted spectroscopic data based on sound chemical principles and analogous structures, provides a solid framework for researchers to verify the successful synthesis of the target molecule. This guide serves as a valuable resource for scientists in drug discovery and organic synthesis, enabling them to access this versatile building block for further chemical exploration.

References

-

PrepChem. Synthesis of (a) 2-(Methylthio)benzoxazole. Available from: [Link]

Sources

2-(Methylthio)oxazole chemical structure and IUPAC name

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Structure, Synthesis, and Synthetic Utility

Introduction

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the kinase inhibitor Mubritinib, feature the oxazole core, highlighting its therapeutic relevance.[2][5]

Within the vast library of oxazole-based synthons, 2-(Methylthio)oxazole (CAS No: 201017-90-5) emerges as a particularly versatile and strategic building block.[6][7] The methylthio (-SMe) group at the 2-position is not merely a passive substituent; it is a chemically dynamic handle that can be readily oxidized and subsequently displaced. This reactivity provides a reliable gateway for introducing a diverse array of functional groups at a key position on the oxazole ring, making it an invaluable intermediate for constructing libraries of novel compounds for drug discovery and development.

This technical guide offers a comprehensive overview of 2-(Methylthio)oxazole for researchers, scientists, and drug development professionals. It details the molecule's core attributes, outlines a robust synthetic strategy, explores its key chemical transformations, and discusses its applications as a strategic intermediate, providing field-proven insights grounded in established chemical principles.

Chapter 1: Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This chapter details the definitive structure and key physicochemical data for 2-(Methylthio)oxazole.

Chemical Structure and IUPAC Name

The molecule consists of a 1,3-oxazole ring substituted at the C2 position with a methylthio group. The accepted IUPAC name is 2-(Methylthio)oxazole .

Chemical Structure:

Figure 1. Chemical Structure of 2-(Methylthio)oxazole.

Physicochemical Properties

The quantitative data for 2-(Methylthio)oxazole are summarized below. It is important to note that while some properties like molecular weight are absolute, others like boiling point are often not experimentally determined for specialized research chemicals and may be absent from supplier databases.[7]

| Property | Value | Source |

| IUPAC Name | 2-(Methylthio)oxazole | - |

| CAS Number | 201017-90-5 | [6][7] |

| Molecular Formula | C₄H₅NOS | [6][7] |

| Molecular Weight | 115.15 g/mol | [6][7] |

| Canonical SMILES | CSC1=NC=CO1 | [7] |

| Boiling Point | No data available | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [7] |

| Primary Application | Heterocyclic Building Block, Research Chemical | [6][7] |

Chapter 2: Synthesis of the 2-(Methylthio)oxazole Scaffold

The synthesis of substituted oxazoles can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[1] For 2-(Methylthio)oxazole, a strategic approach is required that either introduces the methylthio group during the cyclization or installs it onto a pre-formed oxazole ring. A highly effective modern approach involves the reaction of a sulfur-containing precursor with a suitable nitrile, activated by a powerful electrophile like triflic anhydride.[8]

Synthetic Strategy: The Logic of Electrophilic Activation

The proposed synthesis leverages the high reactivity of triflic anhydride ((CF₃SO₂)₂O) to activate the nitrile component, making it highly susceptible to nucleophilic attack by the enol or enolate form of a sulfur-containing ketone. This strategy is efficient and provides a direct route to the target scaffold. The choice of 1-(methylthio)acetone as the starting ketone directly installs the required methylthio group at the C4 position and a methyl group at C5. For the parent compound, a different precursor would be needed, but this methodology demonstrates the core principle. The subsequent removal of the C4-methylthio group can be accomplished with reducing agents like Raney Nickel.[8]

Experimental Protocol: Synthesis of a Substituted Analog

This protocol, adapted from Herrera et al., describes the synthesis of a related 4-(methylthio)oxazole, which serves as a self-validating system for the core reaction mechanism.[8]

Step 1: Reagent Preparation

-

In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting nitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to control the high reactivity of triflic anhydride and prevent side reactions.

-

Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution. Allow the reaction to stir for 15 minutes to form the activated nitrilium triflate intermediate.

Step 2: Addition of the Ketone

-

In a separate flask, dissolve 1-(methylthio)acetone (1.2 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous DCM. Causality: The base facilitates the formation of the enolate from the ketone, which is the active nucleophile. A non-nucleophilic base is used to avoid its reaction with the anhydride or the activated nitrile.

-

Add this solution dropwise to the cold (-78 °C) solution from Step 1.

Step 3: Cyclization and Work-up

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-substituted-4-(methylthio)oxazole derivative.

Synthesis Workflow Visualization

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 201017-90-5|2-(Methylthio)oxazole|BLD Pharm [bldpharm.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2-(Methylthio)oxazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylthio)oxazole is a heterocyclic compound with the chemical formula C₄H₅NOS and a molecular weight of 115.15 g/mol . This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly within the field of drug discovery. The presence of the oxazole ring, a privileged scaffold in medicinal chemistry, combined with the reactive methylthio group at the 2-position, makes this molecule a versatile building block for the synthesis of more complex and potentially bioactive compounds. This document will delve into the technical details of its synthesis, spectroscopic characterization, chemical behavior, and known biological relevance, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

2-(Methylthio)oxazole is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms, with a methylthio (-SCH₃) substituent at the 2-position.

| Property | Value | Source |

| Chemical Formula | C₄H₅NOS | N/A |

| Molecular Weight | 115.15 g/mol | N/A |

| CAS Number | 201017-90-5 | |

| Appearance | (Likely a liquid or low-melting solid) | N/A |

| Solubility | (Expected to be soluble in organic solvents) | N/A |

Synthesis and Preparation

A plausible synthetic pathway is outlined below:

Conceptual Protocol:

-

Cyclization: The synthesis would likely begin with the formation of a 2-mercaptooxazole ring. This can often be achieved through the reaction of an α-haloketone with a thiourea or a similar sulfur-containing nucleophile.

-

S-Methylation: The resulting 2-mercaptooxazole would then be deprotonated with a suitable base (e.g., sodium methoxide) to form a thiolate. Subsequent reaction with a methylating agent, such as methyl iodide, would yield the final product, 2-(methylthio)oxazole.

This approach is analogous to the synthesis of 2-(methylthio)benzoxazole, where 2-mercaptobenzoxazole is methylated.

Spectroscopic Characterization

Detailed spectroscopic data for 2-(methylthio)oxazole is not widely published. However, based on the analysis of related structures such as 2-methyloxazole and 2-(methylthio)thiazole, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons (-SCH₃) around δ 2.5-2.8 ppm. The two protons on the oxazole ring would likely appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR would show a signal for the methylthio carbon around δ 15-20 ppm. The C2 carbon of the oxazole ring, bonded to the sulfur, would be significantly downfield. The other two oxazole ring carbons would also appear in the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the oxazole ring, and C-O-C stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would likely involve the loss of the methyl group, the methylthio group, and potentially ring fragmentation.

Reactivity and Chemical Behavior

The reactivity of 2-(methylthio)oxazole is dictated by the interplay between the electron-rich oxazole ring and the methylthio substituent.

-

Electrophilic Aromatic Substitution: The oxazole ring itself is relatively electron-rich and can undergo electrophilic aromatic substitution. The substitution is generally favored at the C5 position. The presence of the electron-donating methylthio group at C2 would further activate the ring towards electrophilic attack.

-

Nucleophilic Aromatic Substitution: The methylthio group at the C2 position can act as a leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a variety of substituents at the 2-position, a key strategy in medicinal chemistry for modifying the properties of a lead compound.

-

Oxidation of the Sulfur Atom: The sulfur atom in the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule.

-

Deprotonation: Strong bases can deprotonate the oxazole ring. For 2-(methylthio)oxazole, deprotonation is reported to occur selectively at the C5 position with tert-butyllithium, providing a route to 2,5-disubstituted oxazoles.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory agents. 2-(Methylthio)oxazole serves as a valuable starting material or building block for the synthesis of more complex oxazole derivatives with potential therapeutic value.

The key features of 2-(methylthio)oxazole that make it attractive for drug discovery include:

-

Versatile Handle for Modification: The methylthio group at the C2 position can be readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a compound series.

-

Scaffold for Library Synthesis: Its reactivity makes it suitable for use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Potential for Bioisosteric Replacement: The oxazole ring is often used as a bioisostere for other functional groups, such as esters and amides, to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

While specific biological activities for 2-(methylthio)oxazole itself are not extensively documented, it is a key intermediate in the synthesis of more complex molecules that have shown promise. For instance, various substituted oxazole derivatives have demonstrated potent antitubulin activity, a mechanism relevant to cancer chemotherapy.

Safety and Handling

Potential Hazards:

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Methylthio)oxazole is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined molecular formula and weight, coupled with its versatile reactivity, make it an attractive starting point for the development of novel compounds with a wide range of potential therapeutic applications. The ability to selectively functionalize the oxazole ring at multiple positions, particularly through displacement of the methylthio group, provides a powerful tool for drug discovery professionals. Further research into the biological activities of derivatives of 2-(methylthio)oxazole is warranted and could lead to the identification of new lead compounds for various disease targets.

References

-

PrepChem.com . Synthesis of (a) 2-(Methylthio)benzoxazole. Available at: [Link]

-

Williams, D. R., & Fu, L. (2004). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 6(14), 2341–2344. Available at: [Link]

-

Wikipedia . Oxazole. Available at: [Link]

-

Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 220-229. Available at: [Link]

-

Panda, S. S., et al. (2021). Synthesis of Trisubstituted Oxazoles via Aryne Induced Sigmatropic Rearrangement-Annulation Cascade. Organic & Biomolecular Chemistry, 19(32), 7013-7017. Available at: [Link]

-

Pharmaffiliates . Oxazole, 2-(methylthio). Available at: [Link]

-

American Chemical Society Publications . Chemistry of oxazoles. Chemical Reviews. Available at: [Link]

-

SpectraBase . 2-Methylthiobenzoxazole. Available at: [Link]

-

Royal Society of Chemistry . Visible Light Photocatalytic Synthesis of Benzothiophenes. Available at: [Link]

-

Organic Chemistry Portal . Synthesis of 1,3-oxazoles. Available at: [Link]

-

Royal Society of Chemistry . This journal is © The Royal Society of Chemistry 2025. Available at: [Link]

-

ResearchGate . A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

-

Royal Society of Chemistry . Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

Turan-Zitouni, G., et al. (2010). Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents. Molecules, 15(4), 2697–2704. Available at: [Link]

-

Babaev, E. V., & Nasonov, A. V. (2001). Formation of Oxazoles from 2-Methylsulfanyl-N-phenacylpyridinium Salts. ARKIVOC, 2001(2), 138-145. Available at: [Link]

-

Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3436–3451. Available at: [Link]

-

Begg, C. G., et al. (1973). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. Journal of the Chemical Society, Perkin Transactions 1, 1740-1745. Available at: [Link]

-

Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. Available at: [Link]

-

CUTM Courseware . Oxazole.pdf. Available at: [Link]

-

Pharmaguideline . Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

-

NIST WebBook . Oxazole. Available at: [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]

-

ResearchGate . The mechanism for oxazole oxidation by singlet oxygen. Available at: [Link]

-

Costil, R., et al. (2015). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Organic Letters, 17(15), 3738–3741. Available at: [Link]

-

Semantic Scholar . A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

- Perjesi, P., et al. (1993).

The Unveiling of 2-(Methylthio)oxazole: A Journey from Obscurity to a Molecule of Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The realm of heterocyclic chemistry is a vast and intricate landscape, teeming with molecular architectures that form the backbone of countless natural products, pharmaceuticals, and materials. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has garnered significant attention for its diverse biological activities and versatile synthetic applications. This guide delves into the specific history and discovery of a lesser-known yet intriguing derivative: 2-(Methylthio)oxazole. While not as extensively studied as some of its counterparts, this sulfur-containing oxazole presents a unique profile that warrants a closer examination of its origins, synthesis, and potential applications. This document serves as a comprehensive resource, tracing the path of 2-(Methylthio)oxazole from its initial synthesis to its emerging relevance in various scientific domains.

The Genesis of a Molecule: Early Synthetic Endeavors

The history of oxazole chemistry dates back to the late 19th century, with the synthesis of 2-methyloxazole marking a significant milestone. However, the journey to specifically synthesizing and characterizing 2-(Methylthio)oxazole is more recent and less documented. While a definitive "discovery" paper akin to a landmark natural product isolation is not readily apparent in the historical literature, its existence as a distinct chemical entity is confirmed by its Chemical Abstracts Service (CAS) number: 201017-90-5.[1][2][3][4]

Early synthetic efforts in oxazole chemistry laid the groundwork for the eventual creation of derivatives like 2-(Methylthio)oxazole. The development of fundamental oxazole syntheses, such as the Robinson-Gabriel synthesis and the van Leusen reaction, provided the chemical tools necessary to explore a wide range of substituted oxazoles.[5][6]

A significant contribution to the synthesis of related structures, which sheds light on a plausible route to 2-(Methylthio)oxazole, was reported by Herrera et al. in a 2006 publication in The Journal of Organic Chemistry. While their work focused on 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, the methodology provides a foundational understanding of how a methylthio group can be incorporated into the oxazole ring system.

Key Synthetic Insights from Related Methodologies

The work by Herrera and his team demonstrated a one-pot synthesis involving the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride. This reaction proceeds through the formation of an unstable intermediate, 1-(methylthio)-2-oxopropyl triflate, which then undergoes cyclization with the nitrile to form the substituted oxazole.

This synthetic strategy highlights a powerful approach for constructing the oxazole core with a sulfur-containing substituent. Although not a direct synthesis of the unsubstituted 2-(Methylthio)oxazole, it provides a clear and validated pathway that could likely be adapted for its production, potentially by using a different starting ketone or a subsequent demethylation step.

Charting the Synthetic Landscape: Methodologies for 2-Alkylthiooxazole Synthesis

The synthesis of 2-alkoxy and 2-alkylthio oxazoles has been an area of interest for synthetic chemists due to the unique electronic properties these substituents impart to the oxazole ring. These groups can influence the reactivity of the heterocycle and serve as handles for further functionalization.

A general and efficient method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles, including those with a methylthio group at the 4-position, involves the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride. This method, as previously mentioned, offers a convenient one-pot procedure with good yields. The methylthio group at the C4 position can be subsequently removed if desired, offering a versatile route to various substitution patterns.

Below is a generalized workflow illustrating this synthetic approach.

Caption: Generalized workflow for the synthesis of methylthio-substituted oxazoles.

The Elusive Natural Occurrence and Flavor Profile

While many oxazole derivatives are found in nature, often as part of larger, more complex molecules in marine organisms, the natural occurrence of the simple 2-(Methylthio)oxazole has not been definitively reported in readily available literature.[7][8][9] The search for this molecule in volatile fractions of food and natural products is an ongoing area of research.

The flavor and aroma characteristics of sulfur-containing heterocyclic compounds are of significant interest to the food and fragrance industries. Compounds like 2-methyl-3-furanthiol are known for their intense meaty aromas and are crucial components in the flavor profiles of cooked meats.[10][11] Similarly, various oxazoles have been identified as contributing to the complex aromas of roasted coffee, nuts, and other thermally processed foods.[12][13] These oxazoles often contribute nutty, green, and sweet aroma notes.[12]

Given its structure—a combination of a heterocyclic oxazole ring and a sulfur-containing methylthio group—it is highly probable that 2-(Methylthio)oxazole possesses a distinct and potent aroma. The interplay between the nutty and green notes often associated with oxazoles and the characteristic sulfurous notes could result in a complex and interesting flavor profile, potentially with savory, roasted, or even slightly pungent characteristics. However, without specific sensory data, its exact contribution to flavor remains a subject of speculation and an area ripe for future investigation.

Potential Applications and Future Directions

The full potential of 2-(Methylthio)oxazole is yet to be unlocked. Its unique structure suggests several avenues for future research and application:

-

Flavor and Fragrance Chemistry: Detailed sensory analysis of purified 2-(Methylthio)oxazole is a critical next step to understand its aroma profile and potential as a flavor ingredient. Its discovery in natural sources, particularly in cooked or roasted foods, would be a significant finding.

-

Medicinal Chemistry: The oxazole scaffold is a well-established pharmacophore in drug discovery. The introduction of a methylthio group at the 2-position could modulate the biological activity of parent compounds, potentially leading to new therapeutic agents. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets, and its metabolic pathways could differ from other substituted oxazoles.

-

Materials Science: Heterocyclic compounds are increasingly being explored for their applications in organic electronics and materials science. The electronic properties of 2-(Methylthio)oxazole could make it a candidate for incorporation into novel polymers or functional materials.

Conclusion

2-(Methylthio)oxazole, while not a widely recognized molecule, stands as a testament to the vast and underexplored territories within heterocyclic chemistry. Its synthetic accessibility, inferred from related methodologies, and its tantalizing potential in flavor chemistry and beyond, make it a compelling target for future research. This guide has aimed to consolidate the current, albeit limited, knowledge surrounding its discovery and history, providing a foundation for scientists and researchers to build upon. The story of 2-(Methylthio)oxazole is far from complete, and its future chapters will undoubtedly be written in the laboratories of inquisitive and innovative researchers across various scientific disciplines.

References

-

Herrera, A., Martínez-Alvarez, R., Ramiro, P., Molero, D., & Almy, J. (2006). New Easy Approach to the Synthesis of 2,5-Disubstituted and 2,4,5-Trisubstituted 1,3-Oxazoles. The Reaction of 1-(Methylthio)acetone with Nitriles. The Journal of Organic Chemistry, 71(8), 3026–3032. [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 2-(methylthio)oxazole. Retrieved January 2, 2026, from [Link]

-

Ho, C. T., & Carlin, J. T. (1984). Aroma Properties of Some Oxazoles. Perfumer & Flavorist, 9(4), 1-4. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 201017-90-5| Chemical Name : Oxazole, 2-(methylthio)-. Retrieved January 2, 2026, from [Link]

-

Joshi, S., Bisht, A. S., & Juyal, D. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 2, 2026, from [Link]

-

Maga, J. A. (1981). The chemistry of oxazoles and oxazolines in foods. Critical Reviews in Food Science and Nutrition, 14(3), 295–307. [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiothiazole thiazole, 2-(methylthio)-. Retrieved January 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved January 2, 2026, from [Link]

-

Perfumer & Flavorist. (2016, April 7). Aroma Properties of Some Oxazoles. [Link]

-

Cannon, R. J., & Ho, C. T. (2018). Volatile sulfur compounds in tropical fruits. Journal of Food and Drug Analysis, 26(2), 445-468. [Link]

-

Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine drugs, 18(4), 203. [Link]

-

The Good Scents Company. (n.d.). 2-acetyl oxazole. Retrieved January 2, 2026, from [Link]

- DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Varsha, M. V., & Latha, M. S. (n.d.). The Significance of Volatile Sulfur Compounds in Food Flavors: An Overview.

-

Pal, A., & Kumar, V. (2019). A comprehensive review on biological activities of oxazole derivatives. Synthetic Communications, 49(12), 1497-1524. [Link]

-

Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. PubMed. [Link]

-

ACN Newswire. (2024, May 21). The Versatile Role of 2-Methyl-3-(methylthio)furan in Food Science. [Link]

-

Tang, W., Jiang, D., & Ho, C. T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 97-107. [Link]

-

ACN Newswire. (2024, May 21). Unlock the Flavor Potential: Understanding 2-Methyl-3-(methylthio)furan for Your Applications. [Link]

-

Pal, A., & Kumar, V. (2019). A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. [Link]

-

Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]

-

Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Oxazoline synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally Occurring Oxazole-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Semantic Scholar [semanticscholar.org]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. perfumerflavorist.com [perfumerflavorist.com]

Spectroscopic Characterization of 2-(Methylthio)oxazole: A Technical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Methylthio)oxazole, ¹H and ¹³C NMR are indispensable for confirming the integrity of the oxazole ring and the connectivity of the methylthio substituent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a small molecule like 2-(Methylthio)oxazole is detailed below. The choice of solvent and internal standard is critical for accurate chemical shift referencing.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methylthio)oxazole in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR)[1].

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum with proton decoupling to ensure that each unique carbon appears as a singlet.

-

A larger number of scans (several hundred to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

-

Use a wider spectral width compared to ¹H NMR to encompass the full range of carbon chemical shifts.

-

Diagram 1: General Workflow for NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of 2-(Methylthio)oxazole is expected to show three distinct signals corresponding to the two protons on the oxazole ring and the three protons of the methyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 2.6 | Singlet | 3H | -S-CH₃ |

| 2 | ~ 7.1 | Singlet (or narrow d) | 1H | H-5 |

| 3 | ~ 7.7 | Singlet (or narrow d) | 1H | H-4 |

Expert Interpretation:

-

-S-CH₃ Protons (δ ~ 2.6 ppm): The methyl protons attached to the sulfur atom are expected to appear as a sharp singlet in the upfield region. Data from analogous compounds like 2-(methylthio)benzenediazonium salts show this signal around δ 2.8 ppm[2]. The electron-donating nature of the sulfur atom shields these protons, but the proximity to the aromatic oxazole ring will cause a slight downfield shift compared to a simple alkyl thiol.

-

Oxazole Ring Protons (H-4 and H-5): The protons on the oxazole ring are in a heteroaromatic environment and are thus deshielded, appearing significantly downfield. In unsubstituted oxazole, H-5 resonates at δ 7.09 ppm, H-4 at δ 7.69 ppm, and H-2 at δ 7.95 ppm[3].

-

H-5 (δ ~ 7.1 ppm): The methylthio group at the C-2 position is expected to have a minor electronic effect on the distal H-5 proton. Therefore, its chemical shift should be similar to that in unsubstituted oxazole.

-

H-4 (δ ~ 7.7 ppm): Similarly, the H-4 proton's chemical shift is anticipated to be close to its value in the parent oxazole. The coupling constant between H-4 and H-5 in oxazoles is typically very small (<1 Hz), so these signals will likely appear as sharp singlets or very narrowly split doublets.

-

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum should display four signals for the four unique carbon atoms in 2-(Methylthio)oxazole.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 15 | -S-C H₃ |

| 2 | ~ 125 | C-5 |

| 3 | ~ 138 | C-4 |

| 4 | ~ 165 | C-2 |

Expert Interpretation:

-

-S-CH₃ Carbon (δ ~ 15 ppm): The methyl carbon is in an aliphatic environment and will appear far upfield. In 2-methylthiobenzoxazole, this carbon appears at δ 13.9 ppm (in DMSO-d₆)[4]. A similar value is expected here.

-

Oxazole Ring Carbons: The carbons of the oxazole ring are deshielded due to their participation in the aromatic system and the influence of the electronegative nitrogen and oxygen atoms.

-

C-2 (δ ~ 165 ppm): This carbon is bonded to three heteroatoms (N, O, and S), leading to significant deshielding and placing it furthest downfield. For comparison, the C-2 carbon in 2-methylthiobenzoxazole is found at δ 165.8 ppm[4].

-

C-4 and C-5 (δ ~ 138 and ~ 125 ppm): In the parent oxazole, C-4 resonates at δ 138.1 ppm and C-5 at δ 125.5 ppm. The substituent at C-2 is not expected to drastically alter these values, so they should remain in a similar range.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Modern FTIR spectroscopy often employs an ATR accessory, which simplifies sample handling and eliminates the need for sample preparation like KBr pellets.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum[5][6].

-

Sample Application: Place a small amount of 2-(Methylthio)oxazole (liquid or solid) directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Initiate the scan. The instrument's software typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Diagram 2: Workflow for FTIR Data Acquisition

Caption: Workflow for FTIR spectroscopic analysis.

Predicted IR Data and Interpretation

The IR spectrum of 2-(Methylthio)oxazole will show characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Predicted Vibration |

| ~ 3100-3150 | Medium-Weak | =C-H Stretch (Oxazole Ring) |

| ~ 2900-3000 | Medium-Weak | C-H Stretch (Methyl) |

| ~ 1600-1650 | Medium | C=N Stretch (Oxazole Ring) |

| ~ 1450-1550 | Medium-Strong | Aromatic Ring Skeletal Vibrations |

| ~ 1000-1300 | Strong | C-O-C Stretch (Oxazole Ring) |

| ~ 650-700 | Medium | C-S Stretch |

Expert Interpretation:

-

=C-H Stretch (~3100-3150 cm⁻¹): The stretching vibrations of the sp²-hybridized C-H bonds on the oxazole ring typically appear above 3000 cm⁻¹[7].

-

C-H Stretch (~2900-3000 cm⁻¹): The aliphatic C-H stretching of the methyl group will be observed in this region.

-

C=N Stretch (~1600-1650 cm⁻¹): The carbon-nitrogen double bond of the oxazole ring is expected to have a characteristic absorption in this range. Azo reactive dyes containing quinazoline moieties show this band between 1643-1604 cm⁻¹[8].

-

Ring Skeletal Vibrations (~1450-1550 cm⁻¹): These absorptions arise from the stretching and bending of the entire aromatic ring system and are often complex.

-

C-O-C Stretch (~1000-1300 cm⁻¹): A strong band corresponding to the asymmetric stretching of the C-O-C ether-like linkage within the oxazole ring is a key diagnostic feature[4].

-

C-S Stretch (~650-700 cm⁻¹): The carbon-sulfur stretching vibration is typically weaker and appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation, which is excellent for structural analysis and library matching.

Methodology:

-

Sample Introduction: The sample is introduced into the ion source, typically after being separated by Gas Chromatography (GC) for volatile compounds like 2-(Methylthio)oxazole. The system is under high vacuum.

-

Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV)[9][10]. This impact ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions (both charged and neutral radicals).

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Diagram 3: Workflow for EI-MS Data Acquisition

Caption: Workflow for EI-MS data acquisition.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-(Methylthio)oxazole (C₄H₅NOS) is 115.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 115.

| Predicted m/z | Ion Structure / Identity | Proposed Formation Mechanism |

| 115 | [C₄H₅NOS]⁺• | Molecular Ion (M⁺•) |

| 100 | [C₃H₂NOS]⁺ | Loss of •CH₃ radical |

| 87 | [C₃H₃NS]⁺• | Loss of CO |

| 72 | [C₃H₂NO]⁺ | Loss of •SCH₃ radical |

| 69 | [C₃H₃NO]⁺• | Loss of H₂S |

| 43 | [CH₃CS]⁺ | Fragment of methylthio group |

Expert Interpretation:

The fragmentation of oxazoles is well-documented and typically involves cleavage of the ring[11].

-

Molecular Ion (m/z 115): The peak corresponding to the intact molecule after losing one electron should be clearly visible.

-

Loss of Methyl Radical (m/z 100): A common initial fragmentation for methyl-substituted compounds is the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 100.

-

Loss of CO (m/z 87): A characteristic fragmentation pathway for oxazoles is the expulsion of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion, which would yield a fragment at m/z 87[11].

-

Loss of Thio-methyl Radical (m/z 72): Cleavage of the C-S bond would result in the loss of a •SCH₃ radical (47 Da), leaving a fragment corresponding to the oxazole ring cation at m/z 72.

-

Further Fragmentation: The initial fragments can undergo further decomposition. For example, the fragment at m/z 87 could lose HCN to produce smaller fragments. The presence of a peak at m/z 43 could be attributed to the [CH₃CS]⁺ fragment, which is a common signature for methylthio groups.

Conclusion

The comprehensive spectroscopic analysis of 2-(Methylthio)oxazole, using NMR, IR, and MS, provides a unique molecular fingerprint essential for its unambiguous identification and characterization. This guide outlines the standard protocols for data acquisition and offers a detailed, predictive interpretation of the expected spectra based on established chemical principles and data from analogous compounds. These predictive datasets serve as a robust benchmark for researchers working on the synthesis and application of this and related oxazole derivatives, ensuring high standards of scientific integrity and facilitating further research and development.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Kuhn S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Al-Jibouri, M. N. A. (2022). SYNTHESIS OF SUBSTITUTED 2-AMINO OXAZOLES WITH THEIR COBALT(II) AND PLATINUM(IV) COMPLEXES AND EVALUATION OF THEIR BIOLOGICAL AC. International Journal of Pharmaceutical Sciences and Research.

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]

- Domagala, S., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. International Journal of Molecular Sciences, 14(3), 4444-4464.

-

University of Texas at Dallas. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

MSE Department. Standard Operating Procedure for the Bruker FTIR Spectrometer. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

- Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. The Royal Society of Chemistry.

- Journal of Organic Chemistry. (2023). Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ.

- The Royal Society of Chemistry. (2025).

- Panda, N., & Jena, A. K. (2014). Synthesis of substituted oxazoles from enamides. New Journal of Chemistry, 38(10), 4938-4944.

- MDPI. (2022).

- Journal of Chemical Education. (2020). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.

-

SpectraBase. 2-Methylthiobenzoxazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ElectronicsAndBooks. 15N NMR Spectroscopy Applications in Heterocyclic Chemistry. [Link]

-

HETEROCYCLES. (1980). Mass Spectrometry of Oxazoles. Vol. 14, No. 6. [Link]

- The Journal of Organic Chemistry. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane.

-

ResearchGate. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

- RACO.

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

The Royal Society of Chemistry. (2016). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

-

ResearchGate. Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one.... [Link]

-

NIST. Oxazole - IR Spectrum. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

-

CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

-

Science World Journal. spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. scienceworldjournal.org [scienceworldjournal.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Methylthio Group: A Versatile Handle for the Functionalization of 2-(Methylthio)oxazole in Drug Discovery

An In-Depth Technical Guide

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Functionalization of the oxazole ring is crucial for modulating pharmacological activity, and the choice of synthetic handles is a key strategic decision in any drug discovery program. This technical guide focuses on the 2-(methylthio)oxazole core, detailing the reactivity of the C2-methylthio group. We will explore its role not as a static substituent, but as a versatile and reactive functional group. The guide will cover the critical transformation of the methylthio group into methylsulfinyl and methylsulfonyl moieties, thereby activating the C2 position for a range of synthetic elaborations. Key reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling, will be discussed with an emphasis on the underlying mechanisms and practical experimental considerations for researchers in drug development.

Introduction: The Strategic Importance of the 2-(Methylthio)oxazole Scaffold

The five-membered aromatic oxazole ring is a cornerstone of modern medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for amide or ester groups, engaging in crucial hydrogen bonding interactions with biological targets.[1][3] The strategic derivatization of this core allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

The 2-(methylthio) group (-SMe) serves as an exceptionally useful synthetic linchpin. Initially an electron-donating group, its reactivity can be "switched on" through a straightforward oxidation process. This transforms it into a potent electron-withdrawing group and an excellent leaving group, opening up a gateway to a diverse array of C2-functionalized oxazoles. This guide provides a comprehensive overview of this strategy, from synthesis and activation to subsequent diversification reactions.

Synthesis of the 2-(Methylthio)oxazole Core

The synthesis of substituted 2-(methylthio)oxazoles can be achieved through several routes. A common and effective method involves the reaction of 1-(methylthio)acetone with various nitriles in the presence of triflic anhydride, which yields 2-substituted 5-methyl-4-methylthio-1,3-oxazoles.[4] For the parent 2-(methylthio)oxazole, a plausible route involves the deprotonation of a readily available starting material like 2-methyloxazole, followed by quenching with an electrophilic sulfur source such as dimethyl disulfide (DMDS).[5][6][7]

The rationale for this approach lies in the acidity of the C2-proton of the oxazole ring, which can be selectively removed by a strong base. The resulting lithiated intermediate is a potent nucleophile that readily reacts with DMDS to form the desired C-S bond.

Caption: General workflow for synthesizing 2-(methylthio)oxazole.

Activating the Handle: Oxidation to Sulfoxide and Sulfone

The synthetic utility of the methylthio group is fully realized upon its oxidation. This process is typically stepwise, first yielding the methylsulfinyl (sulfoxide) and then the methylsulfonyl (sulfone) derivative.[8][9] This transformation is fundamental as it inverts the electronic effect of the substituent from electron-donating to strongly electron-withdrawing.

Causality: The high electronegativity of the oxygen atoms in the sulfonyl group (-SO₂Me) pulls electron density away from the oxazole ring. This polarization renders the C2 carbon highly electrophilic and makes the methylsulfonyl group an excellent leaving group, analogous to a halide in nucleophilic aromatic substitution reactions.

Common and reliable oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone.[10][11] The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.[8] For complete conversion to the sulfone, an excess of the oxidizing agent is typically employed.

Experimental Protocol: Oxidation of 2-(Methylthio)oxazole to 2-(Methylsulfonyl)oxazole

-

Dissolution: Dissolve 1.0 equivalent of 2-(methylthio)oxazole in a suitable chlorinated solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the oxidation.

-

Oxidant Addition: Add m-CPBA (approx. 2.2 to 2.5 equivalents for full oxidation to the sulfone) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Add sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess peroxide.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-(methylsulfonyl)oxazole.

Diversification via Nucleophilic Aromatic Substitution (SNAr)

With the highly activated 2-(methylsulfonyl)oxazole in hand, the C2 position is primed for nucleophilic attack. This SNAr reaction is a powerful method for introducing a wide variety of functional groups, making it a cornerstone of library synthesis in drug discovery.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing sulfonyl group. In the subsequent step, the aromaticity of the oxazole ring is restored by the expulsion of the methylsulfinate anion, a stable leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

A wide range of nucleophiles can be employed in this reaction, including:

-

N-nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., piperidine, morpholine).

-

O-nucleophiles: Alkoxides and phenoxides.

-

S-nucleophiles: Thiolates.[12]

This versatility allows for the rapid generation of diverse compound libraries from a single, common intermediate.

Application in Metal-Catalyzed Cross-Coupling Reactions

The 2-(methylsulfonyl)oxazole can also serve as a substrate in certain metal-catalyzed cross-coupling reactions, where the sulfonyl group functions as a leaving group, similar to triflates or halides. While less common than traditional Suzuki or Sonogashira couplings with aryl halides, specialized conditions have been developed for C-S bond activation.[13][14]

For instance, in a Suzuki-type coupling, a palladium catalyst facilitates the reaction between the 2-(methylsulfonyl)oxazole and a boronic acid or ester. This reaction is invaluable for creating C-C bonds, linking the oxazole core to other aryl or heteroaryl fragments—a common strategy in the synthesis of complex drug molecules.[15]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Effect of dimethyl disulfide on the sulfur formation and microbial community composition during the biological H2S removal from sour gas streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of the Oxazole Ring in 2-(Methylthio)oxazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and structural features. This technical guide provides an in-depth analysis of the electronic properties of the oxazole ring as modulated by a 2-(methylthio) substituent. We will explore the interplay of inductive and mesomeric effects, the resulting electron density distribution, and the consequential impact on the molecule's reactivity and spectroscopic signatures. This document serves as a comprehensive resource, integrating theoretical principles with practical, field-proven experimental and computational protocols to offer a holistic understanding of 2-(methylthio)oxazole's electronic character.

Introduction: The Significance of the Oxazole Scaffold

The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the development of novel chemical entities.[1] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its importance. Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ring's planarity, coupled with the presence of heteroatoms that can participate in hydrogen bonding, makes it an ideal pharmacophore in drug design. The electronic nature of the oxazole ring is finely tunable through substitution, allowing for the modulation of a compound's physicochemical properties and, consequently, its biological activity. This guide focuses specifically on the 2-(methylthio) derivative, a substitution pattern that introduces unique electronic perturbations worthy of detailed examination.

Theoretical Framework: Electronic Structure of the Oxazole Ring

The oxazole ring is an aromatic system, although its aromaticity is less pronounced than that of benzene. The presence of the electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density. The nitrogen atom acts as a pyridine-type nitrogen, withdrawing electron density from the ring through an inductive effect, while the oxygen atom, akin to furan, can donate a lone pair to the π-system.[2] This creates a π-excessive character at certain positions and a π-deficient character at others.

Generally, the oxazole ring is considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 position. Conversely, electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups.[3]

The Influence of the 2-(Methylthio) Substituent

The introduction of a methylthio (-SMe) group at the C2 position significantly alters the electronic landscape of the oxazole ring. The -SMe group exerts two primary electronic effects:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the σ-bond framework.

-

Mesomeric (Resonance) Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the oxazole ring's π-system. This electron-donating resonance effect is particularly influential and generally outweighs the inductive effect.

The +M effect of the methylthio group increases the electron density within the oxazole ring, particularly at the C4 and C5 positions. This has profound implications for the molecule's reactivity.

Resonance Structures of 2-(Methylthio)oxazole

The electron-donating nature of the methylthio group can be visualized through the following resonance structures:

Caption: Resonance delocalization in 2-(methylthio)oxazole.

Note: The DOT script above is a template. Actual images of the chemical structures would be needed to render the diagram correctly.

This electron donation from the sulfur atom counteracts the inherent π-deficiency of the oxazole ring, particularly at the C2 position. Consequently, 2-(methylthio)oxazole is expected to be more reactive towards electrophiles than the parent oxazole, with substitution likely favored at the C5 position. Evidence for this is seen in the known selective deprotonation at the C5 position of 2-methylthio-1,3-oxazole using a strong base like tert-butyllithium.[1]

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough characterization of the electronic properties of 2-(methylthio)oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electron density around specific nuclei.

-

¹H NMR: The chemical shifts of the ring protons (H4 and H5) are sensitive to the electron-donating/-withdrawing nature of the substituent. The +M effect of the -SMe group is expected to shield these protons, causing an upfield shift (lower ppm) compared to unsubstituted oxazole.

-

¹³C NMR: The chemical shifts of the ring carbons provide a more direct measure of electron density. The C2 carbon, directly attached to the electron-donating sulfur, is expected to be significantly shielded. The C4 and C5 carbons will also experience shielding due to resonance.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(Methylthio)oxazole

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | 160-165 | Directly attached to two heteroatoms and the electron-donating -SMe group. |

| C4 | 120-125 | Shielded by the +M effect of the -SMe group. |

| C5 | 135-140 | Less shielded than C4, but still influenced by the substituent. |

| -SC H₃ | 10-15 | Typical range for a methyl group attached to sulfur. |

Note: These are estimated values. Experimental verification is required.

-